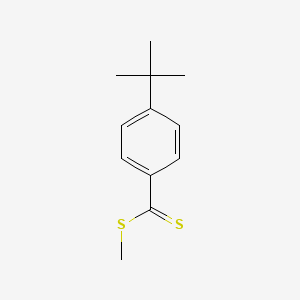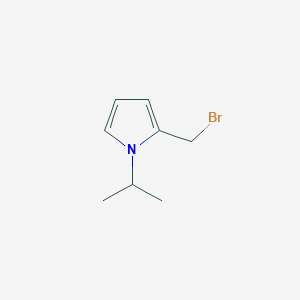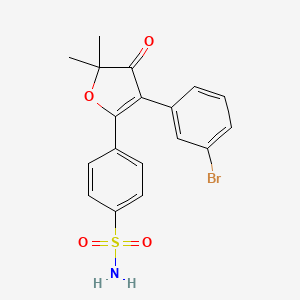
4-tert-Butyl-2',6'-difluoro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of a tert-butyl group and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic acid derivative under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential role in biological systems as a probe or inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism by which 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Molecular Targets: Metal ions such as iron, copper, and nickel.
Pathways Involved: Catalytic cycles in organic synthesis, electron transfer processes, and potential biological pathways.
Comparación Con Compuestos Similares
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
Comparison: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is unique due to the presence of both tert-butyl and fluorine substituents, which can significantly alter its chemical reactivity and coordination properties compared to its analogs. The fluorine atoms can enhance the compound’s electron-withdrawing capability, while the tert-butyl group can provide steric hindrance, influencing its overall behavior in chemical reactions and applications .
Propiedades
Fórmula molecular |
C14H14F2N2 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-(4-tert-butylpyridin-2-yl)-2,6-difluoropyridine |
InChI |
InChI=1S/C14H14F2N2/c1-14(2,3)9-6-7-17-11(8-9)10-4-5-12(15)18-13(10)16/h4-8H,1-3H3 |
Clave InChI |
BEHDTAWNZGEIFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=C(N=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)



![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)


![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)





![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
